molecular formula C16H12N2O2S B5100422 N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No. B5100422
M. Wt: 296.3 g/mol
InChI Key: UZQOTGAFQHCPES-ZROIWOOFSA-N
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Description

N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide, also known as NAT, is a chemical compound with potential applications in scientific research. NAT belongs to the family of thiazole derivatives, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For example, N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been reported to have various biochemical and physiological effects. Studies have shown that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has also been shown to reduce inflammation in animal models of inflammation. In addition, N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been reported to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is its potential as a lead compound for the development of new drugs. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has been shown to have diverse biological activities, making it a promising candidate for further drug development. However, one limitation of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide. One direction is the development of new derivatives of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide, which may lead to the discovery of new drug targets. Finally, the potential of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide as a treatment for Alzheimer's disease and cancer should be further explored.

Synthesis Methods

The synthesis of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves the reaction between 2-aminothiazole and 1-naphthaldehyde in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide. The purity of N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can be increased by recrystallization from ethanol.

Scientific Research Applications

N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has antimicrobial, anti-inflammatory, and anticancer properties. N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in Alzheimer's disease.

properties

IUPAC Name

N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-10(19)17-16-18-15(20)14(21-16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3,(H,17,18,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQOTGAFQHCPES-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=CC3=CC=CC=C32)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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